molecular formula C29H27N5O3S B2725040 6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one CAS No. 689758-73-4

6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2725040
CAS No.: 689758-73-4
M. Wt: 525.63
InChI Key: KJFDPNRVENZHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolinone core fused with a pyrido[1,2-a]pyrimidin-4-one moiety. Key structural elements include:

  • Morpholine ring: A six-membered heterocycle with oxygen and nitrogen atoms, enhancing solubility and influencing pharmacokinetic properties.
  • 2-Phenylethyl substituent: Introduces lipophilicity, which may improve membrane permeability and target binding.
  • Pyrido[1,2-a]pyrimidin-4-one: A fused bicyclic system contributing to planar rigidity, often associated with intercalation or enzyme inhibition in medicinal chemistry contexts.

Properties

IUPAC Name

6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O3S/c35-27-18-22(30-26-8-4-5-12-33(26)27)20-38-29-31-25-10-9-23(32-14-16-37-17-15-32)19-24(25)28(36)34(29)13-11-21-6-2-1-3-7-21/h1-10,12,18-19H,11,13-17,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFDPNRVENZHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC(=O)N6C=CC=CC6=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperature controls, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen functionalities, while reduction might yield a more saturated version of the compound .

Scientific Research Applications

6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core motifs with several analogs documented in the literature. Below is a detailed comparison based on substituents, functional groups, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Potential Implications References
Target Compound Quinazolinone + pyrido[1,2-a]pyrimidinone Morpholin-4-yl, sulfanyl linker, 2-phenylethyl Balanced lipophilicity/solubility; possible kinase inhibition N/A
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate Pyrido[1,2-a]pyrimidinone Benzisoxazol, triazole, piperidinium nitrate Enhanced hydrogen bonding (triazole) but reduced rigidity (benzisoxazol)
EU Patent EP 4 374 877 A2 Compounds (e.g., trifluoromethyl-pyridinyl derivatives) Pyrrolo[1,2-b]pyridazine Difluoro/morpholinylmethyl phenyl, trifluoromethyl groups High metabolic stability (CF₃), increased electron-withdrawing effects
6-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[d]oxazol-2-ol Benzoxazol Sulfonyl-dihydroisoquinolinyl Improved solubility (sulfonyl) but potential steric hindrance
Ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-pyrimidine Pyrimidine Difluoromethyl, cyano-pyridinyl, ethylpyrazole Enhanced electrophilicity (CN, CF₂H) for covalent binding or metabolic resistance

Key Structural Differences and Implications

Core Heterocycles: The target compound’s quinazolinone-pyrido[1,2-a]pyrimidinone fusion provides a rigid, planar structure, favoring interactions with flat binding pockets (e.g., ATP sites in kinases). In contrast, benzisoxazol derivatives () introduce torsional flexibility, which may reduce binding affinity but improve bioavailability .

Substituent Effects: Morpholine vs. Piperidinium/Trifluoromethyl: The morpholine ring in the target compound enhances solubility compared to the trifluoromethyl groups in EU Patent compounds, which prioritize metabolic stability . Sulfanyl vs. Sulfonyl Linkers: The sulfanyl (-S-) group in the target compound offers moderate electron-donating effects and conformational freedom, whereas sulfonyl (-SO₂-) groups in increase polarity and hydrogen-bonding capacity at the cost of steric bulk .

Lipophilicity :

  • The 2-phenylethyl group in the target compound contributes to moderate lipophilicity, balancing membrane permeability and solubility. Ethylpyrazole and trifluoromethyl substituents in and , respectively, amplify lipophilicity, which may enhance tissue distribution but risk off-target binding .

Hypothetical Pharmacological Profiles

  • Target Compound: Likely exhibits intermediate solubility and membrane permeability, suitable for oral administration. The pyrido[1,2-a]pyrimidinone moiety may confer selectivity for kinases (e.g., PI3K or CDK inhibitors).
  • Benzisoxazol Derivatives (): Potential CNS activity due to the benzisoxazol scaffold, but nitrate counterion may limit stability .
  • EU Patent Compounds () : Trifluoromethyl groups suggest applications in oncology or inflammation, with enhanced resistance to oxidative metabolism .

Biological Activity

The compound 6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Morpholinyl moiety : This part contributes to the compound's solubility and ability to interact with biological targets.
  • Pyrido[1,2-a]pyrimidine core : Known for its diverse biological activities, this structure often serves as a scaffold for various pharmacological agents.
  • Dihydroquinazolinone : This component is associated with a range of biological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one exhibit significant anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidine have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Case Study: Inhibition of MEK1/2 Kinases

A related compound was tested for its ability to inhibit MEK1/2 kinases in acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The results demonstrated that concentrations as low as 0.3 µM could effectively inhibit cell proliferation, highlighting the potential of these compounds in targeted cancer therapies .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrimidine derivatives have been well-documented. For example, research has shown that specific analogs can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Inhibition Assay Results

In a study assessing COX inhibition:

  • IC50 values against COX-1 ranged from 19.45 µM to 28.39 µM.
  • IC50 values against COX-2 showed similar trends, with values between 23.8 µM and 42.1 µM for various derivatives .

These findings suggest that the compound may possess significant anti-inflammatory activity, making it a candidate for further therapeutic exploration.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : By targeting specific kinases such as MEK1/2, the compound may disrupt critical signaling pathways involved in cell proliferation and survival.
  • Enzyme Inhibition : The inhibition of COX enzymes suggests potential applications in treating inflammatory conditions.
  • Cell Cycle Arrest : Similar compounds have been shown to induce G0/G1 arrest in cancer cells, preventing their progression through the cell cycle.

Table 1: Biological Activity Overview

Activity TypeTargetIC50/EC50 ValuesReference
AnticancerMEK1/2~0.3 µM (MV4-11)
Anti-inflammatoryCOX-119.45 - 28.39 µM
Anti-inflammatoryCOX-223.8 - 42.1 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.